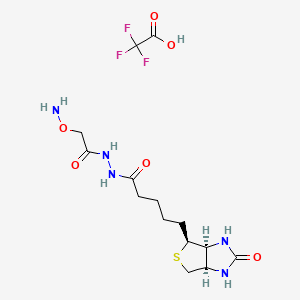

Aldehyde Reactive Probe (trifluoroacetate salt)

Descripción

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O4S.C2HF3O2/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11;3-2(4,5)1(6)7/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20);(H,6,7)/t7-,8-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYRTJQOEOYKFD-AEXHUXLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F3N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aldehyde Reactive Probe (Trifluoroacetate Salt) CAS 627090-10-2: A Definitive Guide to Quantifying Oxidative DNA Damage

The Biological Imperative of AP Site Detection

Oxidative stress, driven by reactive oxygen species (ROS), continuously assaults cellular DNA. It is estimated that endogenous ROS can generate between 50,000 and 200,000 base lesions per mammalian cell every single day [1][2]. To mitigate this catastrophic genomic instability, cells rely heavily on the Base Excision Repair (BER) pathway.

During BER, specific DNA glycosylases (such as Uracil DNA glycosylase, UDG) recognize and excise damaged bases, leaving behind an intermediate apurinic/apyrimidinic (AP) site [3]. If left unrepaired, these abasic sites inhibit transcription and are highly mutagenic. For researchers and drug development professionals, quantifying these AP sites provides a direct, measurable biomarker for oxidative stress, DNA damage, and the efficacy of DNA-targeted chemotherapeutics.

The Aldehyde Reactive Probe (ARP) trifluoroacetate salt (CAS 627090-10-2) has emerged as the gold-standard reagent for detecting these transient intermediates due to its high specificity and sensitivity.

Chemical Profiling and Mechanistic Action

ARP, chemically designated as O-(Biotinylcarbazoylmethyl) Hydroxylamine, exploits the natural structural equilibrium of the AP site. While AP sites predominantly exist in a closed hemiacetal ring structure within the DNA backbone, a small fraction spontaneously undergoes ring-opening to expose a highly reactive aldehyde group [2][4].

The aminooxy moiety of the ARP molecule acts as a potent nucleophile, specifically attacking this open-ring aldehyde. This reaction forms a highly stable covalent oxime ether bond, effectively tagging the DNA lesion with a biotin molecule [3]. The biotin-tagged DNA can then be quantified using highly sensitive avidin-biotin reporter systems.

Base Excision Repair (BER) pathway and ARP interception mechanism.

Quantitative Data: Chemical & Assay Specifications

To ensure reproducibility in assay design, it is critical to understand the physicochemical properties of the probe. The trifluoroacetate (TFA) salt form is specifically engineered to enhance aqueous solubility compared to the free base, minimizing the need for harsh organic solvents that could precipitate nucleic acids [5].

Table 1: Chemical Properties of ARP (Trifluoroacetate Salt)

| Property | Specification |

| CAS Number | 627090-10-2 |

| Synonyms | ARP, O-(Biotinylcarbazoylmethyl) Hydroxylamine TFA |

| Molecular Formula | C12H21N5O4S • CF3COOH |

| Molecular Weight | 445.4 g/mol |

| Purity | ≥95% (Crystalline Solid) |

| Solubility | DMF: 20 mg/mL, DMSO: 15 mg/mL, PBS (pH 7.2): ~3 mg/mL |

| Storage & Stability | -20°C (Stable for ≥4 years as a crystalline solid) |

Table 2: Assay Performance Metrics

| Metric | Value |

| Detection Target | Abasic (AP) sites (depurinated/depyrimidinated) |

| Absolute Sensitivity | ~1 to 2.4 AP sites per 10^7 nucleotides |

| Standard Quantitation Range | 1 to 40 AP sites per 10^5 base pairs |

| Reporter System | Avidin-HRP (Colorimetric or Chemiluminescent) |

Experimental Methodology: A Self-Validating Protocol

As an Application Scientist, I emphasize that the reliability of the ARP assay hinges entirely on strict control of reaction kinetics and the absolute removal of unreacted probe. The following protocol integrates causality into each step to ensure a self-validating, error-free system [2][6].

Phase 1: DNA Preparation and ARP Tagging

-

DNA Isolation & Buffer Exchange:

-

Action: Isolate genomic DNA and adjust the concentration to exactly 100 µg/mL using TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Causality: The use of TE buffer is mandatory. The slightly alkaline pH (7.4) and EDTA-mediated chelation of divalent cations prevent spontaneous, heat-catalyzed depurination during incubation. Using unbuffered water can artificially inflate the AP site count.

-

-

Probe Preparation:

-

Action: Reconstitute ARP (trifluoroacetate salt) to a 10 mM stock in nuclease-free water.

-

Causality: The TFA salt allows direct dissolution in aqueous buffers, avoiding high concentrations of DMSO/DMF which can alter DNA conformation or cause precipitation.

-

-

Incubation (Oxime Ligation):

-

Action: Mix equal volumes of the 100 µg/mL DNA and 10 mM ARP solutions. Incubate at 37°C for exactly 1 hour.

-

Causality: 37°C provides the optimal thermodynamic environment for the aminooxy group to attack the open-ring aldehyde [7]. Extending this time risks thermal DNA degradation, while shorter times result in incomplete tagging.

-

Phase 2: Purification (The Critical Bottleneck)

-

Removal of Unreacted ARP:

-

Action: Purify the ARP-labeled DNA using a centrifugal filtration tube (e.g., 30 kDa MWCO) or through rigorous ethanol precipitation. Wash the retained DNA at least twice with TE buffer.

-

Causality: Free, unreacted ARP will competitively bind to the avidin-HRP reporter in the downstream ELISA, causing catastrophic background noise and false positives.

-

Phase 3: Quantification

-

Microplate Immobilization & Detection:

-

Action: Bind the purified ARP-DNA and a standard curve of known ARP-DNA (0 to 40 AP sites/10^5 bp) to a 96-well plate overnight using a DNA binding solution. Detect using Streptavidin-HRP and a chromogenic substrate (e.g., TMB).

-

Causality: The inclusion of a "0 ARP-DNA" standard (typically methoxyamine-treated DNA) validates the baseline by confirming the absence of endogenous aldehydes or incomplete purification [2].

-

Step-by-step experimental workflow for AP site quantification using ARP.

Applications in Oncology and Drug Development

In modern drug development, quantifying DNA damage is essential for evaluating the efficacy of DNA-targeted chemotherapies and radiotherapies. Because the BER pathway often leads to drug resistance by rapidly repairing therapy-induced lesions, ARP is utilized to measure the steady-state level of AP sites in tumor extracts following in vivo treatment [3]. By intercepting the reactive aldehyde, ARP not only tags the site but physically blocks further repair by Apurinic/apyrimidinic endonuclease (APE), effectively "freezing" the BER pathway to allow for an accurate, quantitative snapshot of chemotherapeutic impact.

References

-

Dojindo Molecular Technologies. "Stress Marker Detection ARP (Aldehyde Reactive Probe) | CAS 139585-03-8". Dojindo. [Link]

-

PLOS One. "A Fluorescent Probe to Measure DNA Damage and Repair". PLOS One.[Link]

-

Cell Biolabs, Inc. "OxiSelect™ Oxidative DNA Damage Quantitation Kit (AP sites)". Cell Biolabs. [Link]

-

Kamiya Biomedical Company. "Oxidative DNA Damage Kit Quantitative -AP Site Counting-". Kamiya Biomedical. [Link]

-

Kurisu, S., et al. "Quantitation of DNA damage by an aldehyde reactive probe (ARP)". Nucleic Acids Research Supplement, Oxford Academic.[Link]

Sources

- 1. AP Sites Quantitation Kit [cellbiolabs.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. A Fluorescent Probe to Measure DNA Damage and Repair | PLOS One [journals.plos.org]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to the Aldehyde Reactive Probe (ARP) for DNA Damage Detection

Introduction: The Significance of Abasic Sites in Genomic Integrity

Within the intricate landscape of cellular life, the integrity of the genome is under constant assault from both endogenous and exogenous sources. Reactive oxygen species (ROS), spontaneous hydrolysis, and environmental mutagens can all inflict a variety of lesions upon the DNA molecule. Among the most common and significant of these lesions are apurinic/apyrimidinic (AP) sites.[1][2] These sites, characterized by the absence of a purine or pyrimidine base while the phosphodiester backbone remains intact, are critical intermediates in mutagenesis and are central to the base excision repair (BER) pathway.[1]

Accurate quantification of AP sites is therefore paramount for researchers in oncology, aging, and neurodegenerative diseases, as well as for professionals in drug development assessing the genotoxicity of novel compounds.[3][4] The Aldehyde Reactive Probe (ARP), a biotin-tagged alkoxyamine reagent, has emerged as a robust and widely adopted tool for this purpose, offering a specific and sensitive method for detecting these otherwise invisible lesions.[1][3][5] This guide provides an in-depth exploration of the ARP reagent's mechanism of action, a field-proven experimental workflow, and critical insights for its application.

The Core Mechanism: How ARP Specifically Targets AP Sites

The utility of the ARP reagent hinges on a specific chemical reaction with the unique structure of an AP site. An AP site is not a simple gap; the deoxyribose sugar at the lesion site exists in equilibrium between a stable ring structure and a transient open-chain form, which possesses a reactive aldehyde group.[2][6][7] It is this aldehyde that serves as the specific target for the ARP molecule.

The ARP reagent, chemically known as N'-(aminooxymethylcarbonylhydrazino)-D-biotin, possesses a terminal aminooxy group (-ONH2).[6][8] This group functions as a potent nucleophile that specifically and efficiently reacts with the aldehyde group of the open-ring AP site. This condensation reaction forms a stable oxime bond, covalently linking the biotin moiety of the ARP to the site of DNA damage.[1] This "tagging" process is the foundational principle of the assay. Once all AP sites in a DNA sample are labeled with biotin, they can be readily detected and quantified using the high-affinity interaction between biotin and avidin or streptavidin, which is typically conjugated to a reporter enzyme like horseradish peroxidase (HRP) or a fluorescent molecule.[1][3][6]

Visualizing the Mechanism of Action

The following diagram illustrates the chemical reaction between the ARP reagent and an abasic site in a DNA strand.

Caption: ARP reagent reacts with the aldehyde form of an AP site to form a stable biotin-tagged adduct.

A Validated Experimental Workflow for AP Site Quantification

The following protocol outlines a robust, self-validating system for the quantification of AP sites in purified genomic DNA using an ELISA-like assay format. This workflow incorporates necessary controls to ensure data integrity and trustworthiness.

I. Reagent Preparation & Quality Control

| Reagent | Preparation | Storage | QC Insight |

| ARP Solution | Dissolve ARP reagent in nuclease-free water to a final concentration of 10 mM.[8] | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | A freshly prepared or properly stored ARP solution is critical for maximal reactivity. The stock is stable for up to a year at 4°C.[8] |

| TE Buffer | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5. | Room Temperature. | EDTA chelates divalent cations, inhibiting DNase activity that could degrade samples or introduce strand breaks. |

| DNA Samples | Isolate genomic DNA using a method that avoids heat or harsh chemicals, which can artificially create AP sites.[9] Dilute to 100 µg/mL in TE Buffer. | 4°C for short-term, -20°C or -80°C for long-term. | Precise DNA quantification is essential for accurate results.[9] Use a fluorometric assay for double-stranded DNA for best accuracy. |

| ARP-DNA Standards | Use a commercially available kit or prepare by heat/acid depurination of control DNA.[2][6] This creates a series of standards with a known number of AP sites (e.g., 0, 5, 10, 20, 40 AP sites per 105 bp).[6][9] | Store at -20°C. | The standard curve is the cornerstone of quantification. The '0 AP site' standard, often prepared by treating DNA with methoxyamine to cap existing AP sites, is crucial for determining background.[2] |

II. Step-by-Step Protocol: From Tagging to Detection

-

ARP Labeling Reaction:

-

Purification of Labeled DNA (Critical Step):

-

It is essential to remove all unbound ARP reagent, as residual free biotin will cause high background and erroneous results.

-

Use a centrifugal filtration device or ethanol precipitation.[6][8]

-

For filtration: Add TE buffer to the reaction mix, transfer to the filtration tube, centrifuge, discard the filtrate, and wash the filter with TE buffer. Resuspend the purified, ARP-labeled DNA in TE buffer.[2][6]

-

-

ELISA-like Detection:

-

Dilute the purified ARP-labeled DNA samples and the ARP-DNA standards to a working concentration (e.g., 1 µg/mL) in TE buffer.[9]

-

Add 50-60 µL of each standard and sample to the wells of a high-binding 96-well plate.[6][9] Include wells for a "no DNA" blank control.

-

Add a DNA Binding Solution and incubate overnight at room temperature to allow the DNA to immobilize onto the plate surface.[6]

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound DNA.

-

Add a solution of Streptavidin-HRP conjugate diluted in a blocking buffer. Incubate for 1 hour at room temperature.

-

Wash the plate thoroughly to remove unbound Streptavidin-HRP.

-

Add a chromogenic HRP substrate (e.g., TMB). The enzyme will catalyze a color change, which is proportional to the amount of bound HRP.

-

Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).[10]

-

III. Data Analysis and Interpretation

-

Generate a Standard Curve: Subtract the absorbance of the blank well from all other readings. Plot the absorbance values of the ARP-DNA standards against the known number of AP sites per 105 base pairs.[10]

-

Quantify AP Sites in Samples: Use the equation of the linear regression from the standard curve to calculate the number of AP sites in your unknown samples based on their absorbance values.[10] The assay is sensitive enough to detect as few as 1-40 AP sites per 1x105 base pairs.[6][8]

Workflow Visualization

This flowchart provides a visual summary of the key steps in the ARP assay.

Caption: Experimental workflow for AP site quantification using the ARP reagent.

Applications in Research and Drug Development

The ARP assay's sensitivity and specificity make it a valuable tool across various scientific disciplines:

-

Toxicology and Drug Development: The assay is used to assess the genotoxic potential of new chemical entities. An increase in AP sites following treatment can indicate that a compound damages DNA directly or inhibits repair pathways.

-

Aging Research: Researchers use the ARP reagent to investigate the accumulation of DNA damage over time, a key hallmark of aging.[1] Studies have used ARP to show age-dependent changes in base excision repair.[10]

-

Cancer Biology: The assay helps in understanding the mechanisms of carcinogenesis and the cellular response to DNA-damaging cancer therapies.[3] It can quantify damage induced by carcinogens.[1]

-

DNA Repair Studies: By coupling the ARP assay with specific DNA glycosylases (e.g., OGG1 or Endonuclease III), researchers can measure specific types of oxidative base damage.[3][5] The glycosylase excises the damaged base, creating an AP site that is then detected by ARP.[3]

Conclusion

The Aldehyde Reactive Probe (ARP) reagent provides a powerful and accessible method for the direct quantification of abasic sites, one of the most frequent and mutagenic forms of DNA damage. Its specific chemical reactivity with the aldehyde group of open-ring AP sites, combined with the high-affinity biotin-streptavidin detection system, affords a sensitive and reliable assay. By following a well-controlled, validated protocol, researchers and drug development professionals can gain critical insights into genomic instability, cellular responses to toxins, and the fundamental processes of DNA repair.

References

-

Atamna, H., et al. (2000). A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair. PNAS. [Link]

-

Bhagwat, A. S., et al. (2015). A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair. Nucleic Acids Research. [Link]

-

Dojindo Molecular Technologies, Inc. DNA Damage Quantification Kit -AP Site Counting- DK02 manual. Dojindo. [Link]

-

Kow, Y. W., & Dare, A. (2000). Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay. Methods. [Link]

-

Dojindo Molecular Technologies, Inc. ARP(Aldehyde Reactive Probe). Dojindo. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Oxidative DNA Damage Quantitation Kit (AP Sites). Cell Biolabs, Inc.[Link]

-

Interchim. DNA Damage Quantification Kit. Interchim. [Link]

-

Kow, Y. W. (2002). Quantitation of DNA damage by an aldehyde reactive probe (ARP). Methods in Molecular Biology. [Link]

-

Sigma-Aldrich. ARP (N'-(Aminooxymethylcarbonyl)hydrazino-D-biotin). Sigma-Aldrich. [Link]

-

Ide, H., et al. (2001). Detection of NO-induced DNA lesions by the modified aldehyde reactive probe (ARP) assay. Nucleic Acids Research Supplement. [Link]

-

Stogios, P. J., et al. (2017). A Common Platform for Antibiotic Dereplication and Adjuvant Discovery. Cell Chemical Biology. [Link]

-

Nakano, T., et al. (2017). Aldehyde-induced DNA-protein crosslinks: DNA damage, repair and mutagenesis. Mutation Research/Reviews in Mutation Research. [Link]

-

The Wright Lab. A Common Platform for Antibiotic Dereplication and Adjuvant Discovery. McMaster University. [Link]

-

Bennett, S. E., & Kitner, J. (2006). Characterization of the aldehyde reactive probe reaction with AP-sites in DNA: influence of AP-lyase on adduct stability. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

ResearchGate. A) Chemical structure of the ARP containing a cholesterolamine lipid... ResearchGate. [Link]

-

Kamiya Biomedical Company. Oxidative DNA Damage Kit Quantitative. Kamiya Biomedical Company. [Link]

-

ResearchGate. Sensitivity of detection of AP sites using ARP and AA3. ResearchGate. [Link]

-

Bellamri, M., et al. (2023). Anthracyclines React with Apurinic/Apyrimidinic Sites in DNA. Chemical Research in Toxicology. [Link]

-

van der Swaan, C., et al. (2023). Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies. International Journal of Molecular Sciences. [Link]

-

Association for Molecular Pathology. Molecular Diagnostic Assay Validation. AMP. [Link]

-

ResearchGate. Anthracyclines React with Apurinic/Apyrimidinic Sites in DNA. ResearchGate. [Link]

-

Li, J., et al. (2005). Use of 2,2'-azobis(2-amidinopropane) dihydrochloride as a reagent tool for evaluation of oxidative stability of drugs. Pharmaceutical Research. [Link]

-

Denison, M. S., & Nagy, S. R. (2003). Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology. Clinical Toxicology. [Link]

-

Sandoz, A. (2025). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Sandoz. [Link]

Sources

- 1. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotech-spain.com [biotech-spain.com]

- 5. Quantitation of DNA damage by an aldehyde reactive probe (ARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dojindo.com [dojindo.com]

- 7. researchgate.net [researchgate.net]

- 8. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. pnas.org [pnas.org]

Precision Detection of Abasic Sites in Nucleic Acids Using Biotinylated Probes: A Mechanistic and Methodological Guide

Executive Summary

Apurinic/apyrimidinic (AP) sites are among the most prevalent DNA lesions, presenting significant challenges in genomic stability and serving as critical biomarkers in oncology, aging, and toxicology. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, mechanistic deep-dive into the detection of these abasic sites using biotinylated probes—specifically the Aldehyde Reactive Probe (ARP). By moving beyond basic instructions, this guide explores the chemical causality behind each protocol step, ensuring researchers can establish self-validating, artifact-free workflows.

The Biological Significance of Abasic Sites

AP sites arise continuously in living cells at a significant rate due to spontaneous depurination, oxidative stress (e.g., reactive oxygen species), or as obligate intermediates generated by DNA glycosylases during the Base Excision Repair (BER) pathway 1. If left unrepaired by AP endonucleases, these lesions stall DNA polymerases, leading to cytotoxic double-strand breaks or mutagenic translesion synthesis.

In drug development, quantifying AP sites is a primary method for evaluating the efficacy of chemotherapeutic agents like temozolomide, which induce DNA damage, or for assessing inhibitors of the BER pathway that aim to sensitize tumors to cytotoxicity 2.

Core Mechanism: Aminooxy Chemistry and the Aldehyde Reactive Probe (ARP)

Historically, detecting AP sites relied on insensitive or highly radioactive methods 3. The introduction of the Aldehyde Reactive Probe (ARP; N'-aminooxymethylcarbonylhydrazino D-biotin) revolutionized the field by providing a highly specific, ELISA-like tagging mechanism 4.

The Causality of the Chemical Choice: In an aqueous environment, the deoxyribose sugar of an AP site exists in a dynamic equilibrium between a closed cyclic hemiacetal and an open-ring aldehyde. The ARP molecule exploits this by utilizing an aminooxy group, which undergoes a rapid and highly specific condensation reaction with the open-ring aldehyde to form a stable covalent oxime bond 5. Because this reaction tags the lesion with a D-biotin moiety, researchers can subsequently quantify the damage using high-affinity streptavidin-enzyme conjugates [[1]]().

Base Excision Repair pathway generating AP sites and their interception by ARP.

Quantitative Data & Assay Sensitivity

Different detection modalities offer varying levels of sensitivity. The ARP assay is highly versatile, capable of detecting lesions in both genomic DNA and oxidized RNA 6.

Table 1: Comparison of AP Site Detection Modalities

| Detection Method | Target Lesion | Detection Limit | Linear Range | Key Reagents |

| ARP-ELISA (DNA) | DNA AP Sites | 4 AP sites / 10⁵ bp | 0 – 40 AP sites / 10⁵ bp | ARP, Streptavidin-HRP, TMB 1 |

| ARP-ELISA (RNA) | RNA AP Sites | 10 fmoles | 10 – 100 fmoles | ARP, Streptavidin-HRP 6 |

| AA3-Click Assay | DNA AP Sites | <1 AP site / 10⁵ bp | Variable | AA3 alkoxyamine, Click-fluorophore 5 |

| ³²P-Radiolabeling | DNA AP Sites | 40 pg / 50 µL | N/A | ³²P-dATP, Polymerase 3 |

Step-by-Step Methodology: The Self-Validating ARP Assay Protocol

The integrity of the ARP assay relies entirely on preventing artifactual depurination during sample preparation. The following protocol integrates strict causality into each step to ensure a self-validating system.

Phase 1: Genomic DNA Isolation (The Critical Vulnerability)

-

Lysis and Extraction: Isolate genomic DNA using a gentle, non-heating extraction reagent (e.g., DNAZOL).

-

Causality: Heat and low pH spontaneously hydrolyze glycosidic bonds, creating artificial AP sites that will falsely elevate background signals 1. Never heat the DNA solution above 37°C.

-

-

Resuspension: Dissolve the purified DNA in TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

-

Causality: EDTA chelates divalent cations (Mg²⁺), neutralizing endogenous DNases that could degrade the template during incubation.

-

-

Precise Quantification: Quantify DNA using a fluorometric assay (e.g., PicoGreen/Quanti-iT) rather than UV absorbance.

-

Causality: UV absorbance at 260 nm cannot distinguish between intact double-stranded DNA, single-stranded DNA, and free nucleotides, leading to inaccurate normalization of AP sites per 10⁵ base pairs 1.

-

Phase 2: ARP Labeling & Purification

-

Incubation: Dilute genomic DNA to exactly 100 µg/mL in TE buffer. Mix 5 µL of the DNA with 5 µL of 10 mM ARP solution. Incubate at 37°C for 1 hour 1.

-

Causality: This stoichiometric excess of ARP ensures complete saturation of all open-ring aldehydes. The 37°C temperature provides optimal thermodynamic kinetics for oxime bond formation without inducing thermal depurination.

-

-

Purification: Purify the ARP-tagged DNA using a glycogen-assisted ethanol precipitation or a spin column.

-

Causality: Free, unbound ARP will competitively bind to the streptavidin conjugate in downstream steps, severely quenching the final signal.

-

Phase 3: Immobilization and Detection

-

Plate Binding: Dilute the purified ARP-DNA to 1 µg/mL and bind 50 µL to a high-binding 96-well microplate using a DNA Binding Solution. Incubate overnight on an orbital shaker [[1]]().

-

Reporter Conjugation: Wash the wells thoroughly, block with BSA, and incubate with a Streptavidin-Enzyme conjugate (e.g., HRP or Alkaline Phosphatase) for 1 hour 17.

-

Quantification: Add a colorimetric substrate (e.g., TMB), stop the reaction with an acidic Stop Solution, and read absorbance at 450 nm. Compare results against a standard curve generated from synthetic ARP-DNA standards [[1]]().

Step-by-step experimental workflow for the quantification of AP sites using ARP.

Advanced Considerations: Artifact Mitigation and Alternative Probes

To ensure the protocol acts as a truly self-validating system, researchers must account for potential false positives.

Competitive Inhibition as a Control: Methoxyamine (MX) is an alkoxyamine that reacts with AP sites identical to ARP but lacks a biotin tag. By running a parallel sample co-treated with MX and ARP, MX will competitively bind AP sites, resulting in a dose-dependent reduction in the ARP signal 2. If the signal does not decrease upon MX addition, it indicates non-specific background binding rather than true AP site detection.

Overcoming Steric Hindrance: While ARP is the gold standard, its biotin moiety is relatively bulky (MW 331.4), which can sterically hinder binding in tightly packed chromatin or fixed tissues, leading to incomplete labeling 5. To circumvent this, next-generation alkoxyamines like AA3 have been developed. AA3 reacts with AP sites with a superior pH profile and utilizes click chemistry (alkyne-azide cycloaddition) to attach a fluorophore or biotin after the initial adduction, significantly reducing steric hindrance during the lesion-recognition phase [[5]]().

Conclusion

The detection of abasic sites using biotinylated probes like ARP is a cornerstone technique in molecular toxicology and DNA repair research. By strictly controlling pre-analytical variables—specifically the thermal and chemical conditions during DNA isolation—and understanding the stoichiometric requirements of aminooxy-aldehyde condensation, researchers can achieve highly reproducible, femtomolar-level quantification of DNA damage.

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Direct Detection and Quantification of Abasic Sites for In Vivo Studies of DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kjim.org [kjim.org]

- 4. academic.oup.com [academic.oup.com]

- 5. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

N-(aminooxyacetyl)-N'-(D-biotinoyl) hydrazine trifluoroacetate (ARP): Mechanistic Insights and Protocols for DNA Damage and Protein Carbonylation Profiling

Executive Summary

In the fields of genetic toxicology and redox proteomics, accurately quantifying oxidative stress remains a profound analytical challenge. The reactive nature of intermediate oxidative lesions—specifically aldehydes and ketones—makes them transient and difficult to capture. N-(aminooxyacetyl)-N'-(D-biotinoyl) hydrazine trifluoroacetate , universally known as the Aldehyde Reactive Probe (ARP) (CAS 139585-03-8), has emerged as the gold standard reagent for trapping these transient species.

As a biotinylated hydroxylamine derivative, ARP serves a dual purpose: it acts as a highly sensitive tag for apurinic/apyrimidinic (AP) sites in damaged DNA[1], and it functions as an essential derivatization agent for mapping protein carbonylation via LC-MS/MS[2]. This whitepaper deconstructs the chemical causality behind ARP's superiority, outlines self-validating experimental protocols, and provides field-proven insights for ensuring absolute data integrity.

Chemical Causality: The Superiority of Aminooxy-Oxime Chemistry

To understand why ARP is preferred over traditional probes like 2,4-dinitrophenylhydrazine (DNPH) or standard biotin hydrazide, we must examine the underlying thermodynamics of the conjugation chemistry.

Standard hydrazine and hydrazide probes react with aldehydes to form hydrazones. Hydrazones are inherently unstable under acidic conditions or during the elevated temperatures of mass spectrometry ionization, necessitating a secondary, potentially artifact-inducing reduction step using sodium cyanoborohydride (NaCNBH3).

Conversely, ARP utilizes an aminooxy group (-O-NH2) . When the aminooxy moiety of ARP undergoes nucleophilic attack on an aldehyde or ketone, it forms an oxime bond (-C=N-O-) . Oxime bonds are exceptionally stable[2]. This eliminates the need for a secondary reduction step, preserving the native state of the surrounding biomolecules and drastically improving the yield of biotin-enriched peptides for downstream proteomics[3].

Genomic Applications: Quantifying Apurinic/Apyrimidinic (AP) Sites

Endogenous and environmental stressors generate approximately 4[4]. When DNA glycosylases excise these damaged bases during Base Excision Repair (BER), they leave behind an abasic (AP) site. AP sites exist in a dynamic equilibrium between a closed furanose ring and an open-ring aldehyde. ARP specifically drives this equilibrium forward by irreversibly trapping the open-ring aldehyde[4].

Pathway of oxidative DNA damage, base excision repair, and ARP-mediated AP site trapping.

Proteomic Applications: Mapping Protein Carbonylation

Protein carbonylation is an irreversible post-translational modification (PTM) driven by reactive oxygen species (ROS). It occurs via two primary mechanisms:

-

Primary Carbonylation: Metal-catalyzed oxidation (MCO) directly attacks the side chains of Lysine, Proline, Arginine, and Threonine, yielding aldehydes or ketones[5].

-

Secondary Carbonylation: Lipid peroxidation generates reactive electrophiles like 4-hydroxynonenal (4-HNE), which form Michael adducts on Cysteine, Histidine, and Lysine residues, leaving a free carbonyl group[5][6].

Because carbonylated proteins are structurally diverse and low in abundance, ARP is deployed to derivatize these reactive carbonyls, allowing for robust avidin-affinity enrichment prior to Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) LC-MS/MS[2].

Workflow for ARP derivatization, avidin enrichment, and LC-MS/MS analysis of carbonylated proteins.

Quantitative Performance Metrics

To guide assay development, the following table summarizes the quantitative limits and thermodynamic requirements of ARP-based methodologies derived from established literature[1][2][4][7].

| Metric | Value / Limit | Application Context |

| Basal DNA Lesion Rate | ~2 × 10^5 lesions/cell/day | Background biological reference for baseline establishment |

| DNA Damage Detection Limit | < 1 AP site per 10^4 nucleotides | High-sensitivity genomic screening |

| Standard Curve Range (ELISA) | 1 to 40 AP sites per 10^5 bp | Quantitative colorimetric microplate assays |

| LC-MS/MS Reproducibility | ≥ 75% intrabatch (CV < 20%) | High-throughput serum proteomics |

| ARP Incubation Thermodynamics | 37°C (1h) / 25-27°C (2h) | Genomic vs. Proteomic oxime bond formation |

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As an Application Scientist, I mandate that every ARP experiment incorporates a Sodium Borohydride (NaBH4) reduction step in a parallel control aliquot. NaBH4 irreversibly reduces reactive aldehydes to inert alcohols. If your NaBH4-treated negative control yields a positive signal downstream, your system is detecting non-specific avidin binding or endogenous biotin, not true oxidative damage.

Protocol A: High-Sensitivity DNA AP Site Quantification (ELISA-format)

Causality Note: We utilize a 37°C incubation because it provides the optimal activation energy for oxime formation without inducing thermal depurination (which would artificially create new AP sites).

-

Sample Preparation: Isolate genomic DNA using a gentle, phenol-free extraction method to prevent artifactual oxidation. Adjust DNA concentration to 100 µg/mL in TE buffer (pH 7.4)[1].

-

Self-Validation Split: Divide the sample into "Test" and "Negative Control" aliquots. Treat the Negative Control with 10 mM NaBH4 for 30 minutes, then neutralize.

-

ARP Labeling: Prepare a 10 mM ARP stock in ultra-pure water. Mix equal volumes of the DNA and ARP solutions. Incubate at 37°C for exactly 1 hour[1].

-

Purification: Isolate the ARP-labeled DNA using ethanol precipitation or a membrane filtration tube[1]. Critical Step: Failure to remove unreacted ARP will result in massive signal quenching, as free ARP outcompetes labeled DNA for streptavidin binding sites.

-

Immobilization & Detection: Bind the purified DNA to a 96-well microplate using a DNA Binding Solution. Wash with 10X Wash Buffer, incubate with HRP-Streptavidin, and develop with a colorimetric substrate (e.g., TMB) measuring absorbance at 450 nm[4].

Protocol B: LC-MS/MS Profiling of Carbonylated Proteins

Causality Note: Enrichment is performed at the peptide level rather than the intact protein level. This reduces steric hindrance during avidin binding and significantly improves the recovery of carbonylated targets.

-

Lysis & Derivatization: Lyse cells in a non-reducing buffer (avoid DTT/BME at this stage). Add 5 mM ARP to the protein extract and incubate in the dark at room temperature (approx. 27°C) for 2 hours at 500-700 rpm[3][7].

-

Digestion: Quench the reaction. Reduce, alkylate, and digest the proteins into peptides using sequencing-grade Trypsin (30°C for 16 h)[7]. Stop the digestion with 1.2 µL of formic acid.

-

Affinity Enrichment: Pass the peptide mixture through an avidin-agarose affinity column. Wash extensively with high-salt and organic buffers to eliminate unbiotinylated peptides[2].

-

Elution & Analysis: Elute the biotinylated peptides using an acidic gradient or competitive biotin elution. Analyze the enriched fraction via RP-HPLC-ESI-IMS-MS/MS (Ion Mobility Spectrometry is highly recommended to resolve isobaric interferences)[2].

References

-

Quantitation of DNA damage by an aldehyde reactive probe (ARP) - PubMed Source: National Institutes of Health (NIH) / Nucleic Acids Res Suppl. URL:[Link]

-

Stress Marker Detection ARP (Aldehyde Reactive Probe) | CAS 139585-03-8 Source: Dojindo Laboratories URL:[Link]

-

Protein Carbonylation: Emerging Roles in Plant Redox Biology and Future Prospects Source: MDPI URL:[Link]

-

Modification of proteins by the electrophilic lipid aldehyde... Source: ResearchGate URL:[Link]

-

Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry Source: Journal of Proteome Research - ACS Publications URL:[Link]

-

Proteome-wide analysis of hydrogen peroxide-induced protein carbonylation in Arabidopsis thaliana Source: Frontiers in Plant Science URL:[Link]

-

Protein Carbonylation and Metabolic Control Systems Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

- 1. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. novusbio.com [novusbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Proteome-wide analysis of hydrogen peroxide-induced protein carbonylation in Arabidopsis thaliana [frontiersin.org]

The Role of Aldehyde Reactive Probes (ARP) in Base Excision Repair (BER) Research: A Technical Guide

Executive Summary

In the landscape of genomic stability and drug development, the quantification of DNA damage is a critical metric., responsible for correcting non-helix-distorting lesions caused by oxidation, deamination, and alkylation[1]. The universal intermediate of this pathway is the apurinic/apyrimidinic (AP) site.

As a Senior Application Scientist, I frequently observe that the accurate measurement of AP sites is the bottleneck in evaluating cellular repair capacity or the efficacy of DNA-targeting chemotherapies. The Aldehyde Reactive Probe (ARP) has emerged as the gold standard for this task. This whitepaper deconstructs the chemical mechanics of ARP, benchmarks it against alternative modalities, and provides a self-validating, field-tested protocol for its application in BER research.

Mechanistic Foundation: BER and the AP Site Intermediate

To understand the utility of ARP, we must first examine the biological assembly line of BER. The pathway is initiated when , leaving behind a baseless sugar-phosphate backbone—the AP site[2].

This AP site is highly genotoxic. If left unrepaired, it can stall replication forks or cause mutations. To resolve this, , allowing DNA Polymerase β to fill the gap and DNA Ligase to seal the nick[3].

Base Excision Repair (BER) pathway highlighting the AP site intermediate.

The Chemical Nature of the AP Site

The AP site is not a static structure.[4]. Under physiological conditions, approximately 95% of the AP sites are in the closed-ring form, while only ~5% expose the highly reactive open-ring aldehyde. This transient 5% is the precise target of the ARP assay.

The Chemistry of Aldehyde Reactive Probes (ARP)

ARP (N'-aminooxymethylcarbonylhydrazino-D-biotin) is a bifunctional molecule designed to exploit the chemical vulnerability of the AP site. It consists of two critical domains:

-

An Alkoxyamine (Aminooxy) Group: This acts as the warhead. Alkoxyamines react specifically and rapidly with aldehydes at near-neutral pH to form a stable oxime bond.

-

A Biotin Tag: This allows for downstream signal amplification using standard avidin/streptavidin-conjugated enzymes.

The Causality of the Reaction: Why does ARP achieve near 100% labeling efficiency if only 5% of AP sites are in the open-ring form? By applying a vast molar excess of ARP (typically 5 mM), the alkoxyamine continuously consumes the transient aldehyde. According to Le Chatelier's principle, this depletion forces the closed-ring hemiacetals to spontaneously open to re-establish equilibrium. This cascading reaction drives forward until [5].

Step-by-step workflow of the Aldehyde Reactive Probe (ARP) assay.

Quantitative Data & Benchmarking

When designing a BER study, researchers must choose the appropriate quantification modality. While Mass Spectrometry offers absolute structural specificity, it requires complete enzymatic digestion of the DNA, which[6]. ARP allows for the direct tagging of the intact macromolecule.

Table 1: Quantitative Benchmarking of AP Site Detection Modalities

| Modality | Target Structure | Sensitivity Limit | Primary Advantages | Critical Limitations |

| ARP Assay (ELISA) | Open-ring aldehyde | ~1 AP site / 10⁵ nucleotides | High throughput; measures intact macromolecule; no radioactive waste. | Susceptible to artifactual oxidation if DNA extraction is poorly controlled. |

| LC-MS/MS | Digested nucleosides | ~1 AP site / 10⁶ nucleotides | Absolute structural specificity; highly quantitative. | Requires complete enzymatic digestion; low throughput; high equipment cost. |

| NIR Fluorescent Probes | AP site pocket | ~1 AP site / 10⁶ nucleotides | [7]. | Probe competition with endogenous APE1 enzymes can skew kinetics. |

Table 2: Steady-State AP Site Levels in Mammalian Models (ARP-Quantified)

| Biological Sample / Condition | Estimated AP Sites | Biological Context |

| Healthy Mammalian Cell | 50,000 – 200,000 per cell | [8]. |

| Isolated Mammalian Tissue | ~1 AP site / 10⁵ nucleotides | Steady-state tissue levels, highest in metabolically active organs (e.g., brain). |

| H₂O₂ / Alkylating Agent Treated | >5 AP sites / 10⁵ nucleotides | Acute oxidative/alkylative stress overwhelms APE1 processing capacity. |

Self-Validating Experimental Protocol: The ARP-DNA Assay

To ensure trustworthiness and reproducibility, the following protocol integrates causality into every step. The greatest risk in AP site quantification is the artificial creation of lesions during handling.

Step 1: Genomic DNA Isolation (Artifact Prevention Phase)

-

Lysis: Lyse cells in a cold buffer containing radical scavengers (e.g., 1 mM TEMPO) to prevent oxidative damage during extraction.

-

Extraction: Use a gentle salting-out method or phenol-chloroform extraction.

-

Causality: Avoid high temperatures (>37°C) and acidic pH during extraction., which is sufficient to introduce massive artifacts if samples are heated[6].

-

-

Resuspension: Resuspend DNA in 10 mM Tris-HCl (pH 7.5) with 0.2 mM EDTA.

-

Causality: Pure water absorbs atmospheric CO₂, becoming slightly acidic and accelerating depurination. EDTA chelates divalent cations (Mg²⁺), inhibiting endogenous DNases and preventing Fenton-like oxidative reactions.

-

Step 2: ARP Tagging

-

Dilute the purified genomic DNA to a concentration of 100 µg/mL in TE buffer.

-

Add ARP reagent to a final concentration of 5 mM.

-

Incubate at 37°C for 30–60 minutes.

-

Causality: This incubation time is the optimal window to drive the closed-to-open ring equilibrium forward without subjecting the DNA to prolonged thermal stress that could induce new AP sites.

-

Step 3: DNA Purification (Removal of Unbound Probe)

-

Precipitate the ARP-tagged DNA using 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

-

Centrifuge at 14,000 x g for 15 minutes, wash the pellet twice with 70% ethanol, and resuspend in TE buffer.

-

Causality: Why ethanol precipitation instead of silica spin columns? Silica matrices can shear high-molecular-weight genomic DNA and often retain microscopic traces of the alkoxyamine probe, leading to elevated background noise in the final colorimetric readout.

-

Step 4: Immobilization & Colorimetric Detection

-

Bind the ARP-DNA to a 96-well microtiter plate using a DNA binding solution (incubate overnight at 4°C).

-

Wash the wells 5 times with PBS containing 0.1% Tween-20.

-

Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Wash thoroughly, add TMB (3,3',5,5'-Tetramethylbenzidine) substrate, and stop the reaction with 1M Sulfuric Acid after color development.

-

Read absorbance at 450 nm using a microplate reader. Calibrate against a standard curve generated from DNA with a known concentration of AP sites.

Translational Applications in Drug Development

The ARP assay is not just a basic research tool; it is actively utilized in translational oncology and neurobiology:

-

PARP and APE1 Inhibitor Screening: In oncology, inhibiting BER enzymes sensitizes cancer cells to alkylating chemotherapies. By using ARP to quantify the accumulation of AP sites, developers can directly measure the in vivo target engagement and efficacy of novel APE1 or PARP inhibitors.

-

Neurodegenerative Disease Profiling: Neurons are highly susceptible to oxidative stress and rely heavily on BER to maintain genomic integrity. ARP assays have been instrumental in demonstrating that[5].

References

-

Seeberg E, Eide L, Bjørås M. "The base excision repair pathway." Trends in Biochemical Sciences. 1995. URL:[Link]

-

Carter RJ, Parsons JL. "Base Excision Repair, a Pathway Regulated by Posttranslational Modifications." Molecular and Cellular Biology. 2016. URL: [Link]

-

Jacobs AL, Schär P. "Overview of base excision repair biochemistry." PubMed. 2012. URL:[Link]

-

Li J, et al. "Quantitation of Apurinic/Apyrimidinic Sites in Isolated DNA and in Mammalian Tissue with Reduced Artifact." Analytical Chemistry. 2010. URL:[Link]

-

Dojindo Molecular Technologies. "Oxidative Stress, DNA Damage and Human Diseases." Dojindo Protocol/Review. URL:[Link]

-

Atamna H, Cheung I, Ames BN. "A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair." Proceedings of the National Academy of Sciences (PNAS). 2000. URL:[Link]

-

Chen X, et al. "Characterization of the Aldehyde Reactive Probe Reaction with AP-Sites in DNA: Influence of AP-Lyase on Adduct Stability." Chemical Research in Toxicology. 2009. URL:[Link]

-

Cong H, et al. "A Fluorescent Probe to Measure DNA Damage and Repair." PLOS One. 2015. URL:[Link]

Sources

- 1. Overview of base excision repair biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Base Excision Repair, a Pathway Regulated by Posttranslational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHARACTERIZATION OF THE ALDEHYDE REACTIVE PROBE REACTION WITH AP-SITES IN DNA: INFLUENCE OF AP-LYASE ON ADDUCT STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review [dojindo.co.jp]

- 6. Quantitation of Apurinic/Apyrimidinic Sites in Isolated DNA and in Mammalian Tissue with Reduced Artifact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fluorescent Probe to Measure DNA Damage and Repair | PLOS One [journals.plos.org]

- 8. pnas.org [pnas.org]

Quantifying Genomic Instability: A Technical Guide to Aldehyde Reactive Probe (ARP) Methodologies for AP Site Analysis

Executive Summary

Apurinic/apyrimidinic (AP) sites are among the most frequent and consequential DNA lesions, serving as critical biomarkers for oxidative stress, aging, and the efficacy of DNA-targeted chemotherapies. As application scientists, we recognize that quantifying these lesions requires more than just following a kit manual; it requires a deep understanding of the underlying chemical kinetics to prevent artifactual data. This whitepaper provides an in-depth mechanistic and procedural framework for quantifying AP sites using the Aldehyde Reactive Probe (ARP). By bridging the chemical causality of ARP tagging with a self-validating experimental protocol, this guide ensures high-fidelity data acquisition for drug development and genomic research.

The Biology and Chemistry of AP Sites

Spontaneous depurination and the excision of oxidized bases by DNA glycosylases—the initiating step of Base Excision Repair (BER)—generate tens of thousands of AP sites in a mammalian cell daily (1[1], 2[2]). If left unrepaired by AP endonuclease 1 (APE1), these abasic sites inhibit transcription and promote severe mutagenesis.

Chemical Causality of the ARP Assay: AP sites exist in a dynamic, unequal equilibrium between a closed cyclic hemiacetal (furanose) and a ring-opened aldehyde form (3[3], 4[4]). Although the open-ring aldehyde is the minor species, its electrophilic nature makes it highly reactive. The Aldehyde Reactive Probe (ARP; N'-aminooxymethylcarbonylhydrazino-D-biotin) exploits this by utilizing an alkoxyamine group that covalently reacts with the exposed C1' aldehyde to form a stable oxime ether bond (5[5]). This reaction effectively drives the equilibrium toward the open form, ensuring quantitative tagging of all AP sites with a biotin moiety for downstream avidin-biotin colorimetric detection.

Mechanism of AP site generation via BER and subsequent covalent trapping by the ARP reagent.

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the ARP assay must be treated as a self-validating system. Every step is designed to prevent artificial oxidation while maximizing the signal-to-noise ratio.

Step-by-Step Methodology:

-

Genomic DNA Extraction: Isolate DNA using a column-based method or non-oxidizing reagents.

-

Causality: Phenol-chloroform extraction can undergo auto-oxidation, generating reactive oxygen species (ROS) that create artificial AP sites, falsely elevating the baseline.

-

-

ARP Tagging Reaction: Incubate 1 µg of purified genomic DNA (at 100 µg/mL) with 10 mM ARP solution at 37°C for 1 hour (6[6]).

-

Causality: 37°C provides the optimal thermodynamic kinetics for oxime bond formation without causing heat-induced DNA denaturation or spontaneous depurination.

-

-

Purification (Critical Step): Remove unbound ARP using a spin filtration tube (e.g., 30 kDa MWCO) or ethanol precipitation, washing thoroughly with TE buffer (7[7], 8[8]).

-

Causality: Any residual free ARP will competitively bind to the Streptavidin-HRP in later steps, causing severe signal quenching and false-negative results.

-

-

DNA Immobilization: Dilute the ARP-tagged DNA and bind it to a high-binding 96-well microplate overnight at room temperature.

-

Streptavidin-HRP Conjugation: Wash the plate 5 times with washing buffer (e.g., PBS with 0.05% Tween-20) and incubate with Streptavidin-Enzyme conjugate for 1 hour at 37°C.

-

Colorimetric Quantification: Add TMB substrate, incubate for color development, stop the reaction, and read absorbance at 450 nm. Compare against a standard curve of synthetic DNA with known AP site frequencies.

Step-by-step self-validating workflow for AP site quantification using the ARP assay.

Quantitative Data & Assay Performance

A robust ARP assay relies on an absolute standard curve generated using synthetic DNA with a known number of AP sites. This ensures that raw absorbance values can be mathematically converted into accurate biological lesion frequencies, validating the assay's linearity.

Table 1: Standard Parameters and Causality in ARP Quantification

| Parameter | Specification | Causality / Relevance |

| Detection Range | 4 to 40 AP sites per 105 base pairs | Covers both physiological baseline (~1-3 sites/ 105 bp) and highly stressed cellular states (6[6]). |

| Required DNA Input | 0.1 to 1.0 µg per well | Ensures sufficient signal-to-noise ratio without saturating the microplate's DNA binding capacity. |

| Recovery Rate | ~70% for 0.5 µg DNA | Spin filtration loses some DNA; absolute quantification requires fluorometric DNA measurement post-purification (8[8], 5[5]). |

| Standard Curve | 0, 8, 16, 24, 32, 40 AP sites | Validates the linearity of the assay. Non-linearity indicates incomplete washing or substrate depletion. |

Advanced Considerations for Drug Development

In oncology, Base Excision Repair (BER) is a major pathway leading to drug resistance in DNA-targeted therapies (2[2]). ARP probes are increasingly used to evaluate the efficacy of BER inhibitors. For instance, an accumulation of AP sites following treatment with a DNA alkylating agent indicates successful inhibition of APE1 downstream (9[9]).

Troubleshooting Insight: If the sample DNA concentration is exceptionally low (<1 µg), the recovery of ARP-labeled DNA through filtration tubes drops significantly (e.g., 50% recovery for 0.25 µg) (5[5]). In such cases, scientists must use a carrier molecule like glycogen during ethanol precipitation to ensure pellet recovery, followed by precise fluorometric quantification (e.g., Qubit) before plating to ensure the self-validating nature of the assay remains intact (8[8]).

References

- Cell Biolabs. "AP Sites Quantitation Kit - Cell Biolabs, Inc." cellbiolabs.com.

- Kubo et al. "A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair." nih.gov.

- PLOS One. "A Fluorescent Probe to Measure DNA Damage and Repair." plos.org.

- ResearchGate. "Reaction mechanism of aldehyde reactive probe (ARP).

- Oxford Academic. "Dual chemical labeling enables nucleotide-resolution mapping of DNA abasic sites." oup.com.

- Dojindo. "Nucleostain- DNA Damage Quantification Kit -AP Site Counting." dojindo.com.

- Abcam. "ab211154 DNA damage – AP sites – Assay Kit (Colorimetric)." abcam.com.

- NOAA. "Chemiluminescent DNA Abasic (AP) Site Assay." noaa.gov.

- MDPI. "Fluorogenic Aptamer-Based Hybridization Chain Reaction for Signal-Amplified Imaging of Apurinic/Apyrimidinic Endonuclease 1 in Living Cells." mdpi.com.

Sources

- 1. AP Sites Quantitation Kit [cellbiolabs.com]

- 2. A Fluorescent Probe to Measure DNA Damage and Repair | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. DNA Damage Detection -Nucleostain- DNA Damage Quantification Kit -AP Site Counting- Dojindo [dojindo.com]

- 6. content.abcam.com [content.abcam.com]

- 7. dojindo.com [dojindo.com]

- 8. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]

- 9. Fluorogenic Aptamer-Based Hybridization Chain Reaction for Signal-Amplified Imaging of Apurinic/Apyrimidinic Endonuclease 1 in Living Cells | MDPI [mdpi.com]

Introduction: The Critical Role of Abasic Sites in DNA Integrity

An In-depth Technical Guide: Choosing Between ARP and Methoxyamine for the Study of Abasic Sites in DNA Repair

Within the dynamic cellular environment, DNA is under constant assault from both endogenous metabolic byproducts and exogenous agents. A primary and highly mutagenic lesion resulting from this damage is the apurinic/apyrimidinic (AP) site, also known as an abasic site. These sites arise from the spontaneous hydrolysis of the N-glycosidic bond or through the action of DNA glycosylases, which remove damaged bases as the first step in the base excision repair (BER) pathway.

The accurate detection and quantification of AP sites are fundamental to understanding DNA damage, repair pathway efficiency, and the mechanisms of genotoxicity. The aldehyde group present in the open-ring form of an AP site provides a unique chemical handle for specific labeling. Two of the most common reagents used for this purpose are methoxyamine (MX) and the Aldehyde Reactive Probe (ARP). While both target the same functional group, their distinct chemical properties and resulting adducts dictate their suitability for different applications. This guide provides a detailed technical comparison to inform the researcher's choice between these essential tools.

Core Mechanism: The Chemistry of AP Site Labeling

The foundation of both ARP and methoxyamine detection lies in their reaction with the aldehyde group of a ring-opened AP site. This aldehyde is in equilibrium with the more stable cyclic hemiacetal form, but its transient presence is sufficient for covalent modification by aldehyde-reactive compounds.

Methoxyamine (MX): The Small, Stable Modifier

Methoxyamine (CH₃ONH₂) is a small, highly specific aminooxy compound. It reacts with the aldehyde to form a stable oxime (C=N-OCH₃) linkage. This reaction is highly efficient and, crucially, the resulting methoxime product is stable, requiring no further chemical steps to prevent its reversal. Its small size is a key advantage, minimizing steric hindrance and making it an ideal tool for footprinting studies or for mapping lesions at single-nucleotide resolution, as the resulting adduct can effectively block DNA polymerases during primer extension or PCR.

Caption: Reaction of methoxyamine with an AP site aldehyde to form a stable oxime product.

Aldehyde Reactive Probe (ARP): The Tagged Reporter

ARP (N'-aminooxy-N-(3-carboxypropyl)-N,N-dimethyl-3-sulfopropan-1-aminium) is a more complex molecule designed as a biotinylated aminooxy compound. Like methoxyamine, it reacts with the AP site's aldehyde to form an oxime bond. However, the key feature of ARP is the attached biotin moiety, which serves as a high-affinity tag for subsequent detection with streptavidin conjugates (e.g., linked to horseradish peroxidase or fluorescent markers). This built-in tag facilitates signal amplification and simplifies detection in various assay formats, such as slot-blots or ELISA-based methods. The initial oxime bond formed by ARP can be unstable under certain conditions, and a subsequent reduction step with sodium borohydride (NaBH₄) is often recommended to convert it to a more stable secondary amine linkage, ensuring the tag is not lost during downstream processing.

Caption: Reaction of ARP with an AP site aldehyde to form a biotin-tagged adduct.

Head-to-Head Comparison: Key Decision-Making Parameters

The choice between ARP and methoxyamine is not arbitrary; it is dictated by the specific experimental question. The following table summarizes the critical differences to guide your selection.

| Feature | Methoxyamine (MX) | Aldehyde Reactive Probe (ARP) | Rationale & Field Insight |

| Primary Use Case | Precise mapping of AP sites; Footprinting; Blocking DNA synthesis. | Bulk quantification of total AP sites in a sample. | MX's small size is ideal for high-resolution analysis. ARP's biotin tag is designed for high-sensitivity, bulk detection. |

| Reaction Product | Stable oxime. | Oxime, often requiring reduction to a more stable secondary amine. | The stability of the MX-adduct simplifies protocols. The ARP-adduct may be labile, and the reduction step adds complexity and potential for side reactions with NaBH₄. |

| Size & Steric Impact | Very small (~47 Da). | Large (~558 Da for a common variant). | MX causes minimal distortion to the DNA structure, crucial for studies involving DNA-protein interactions. ARP's bulk can interfere with enzyme binding or DNA conformation. |

| Detection Strategy | Indirect (e.g., polymerase stalling, mass spectrometry). | Direct via the biotin tag (e.g., streptavidin-HRP/fluorophore). | ARP offers a streamlined workflow for quantification due to its integrated tag. MX requires more specialized downstream methods to detect the modification. |

| Signal Amplification | None intrinsically. Signal depends on the downstream method. | High, via enzymatic (HRP) or fluorescent amplification. | For detecting low numbers of AP sites in a large DNA pool, the amplification afforded by the ARP-biotin-streptavidin system is a significant advantage. |

| Specificity | Highly specific for aldehydes. | Highly specific for aldehydes, but the bulky tag could have non-specific interactions. | Both reagents are fundamentally specific. However, the purification steps post-labeling are critical to remove any non-covalently bound ARP, which could otherwise lead to background signal. |

| Downstream Assays | Primer extension, LMPCR, sequencing-based methods, mass spec. | Slot-blot, ELISA, affinity pull-down, microscopy. | The choice of reagent pre-determines the compatible analytical methods. |

Experimental Design and Protocols

A well-designed experiment includes proper controls to ensure the signal is specific to AP sites. Essential controls include:

-

Negative Control: Intact, undamaged DNA processed in parallel to measure background signal.

-

Positive Control: DNA treated with an agent known to generate AP sites (e.g., acid treatment or an AP-endonuclease-deficient strain) to validate the labeling and detection steps.

Caption: Comparative experimental workflows for AP site analysis using Methoxyamine vs. ARP.

Protocol: Bulk Quantification of AP Sites using ARP Slot-Blot

This protocol provides a robust method for determining the total number of AP sites per 100kb of genomic DNA.

Materials:

-

Genomic DNA, purified and quantified.

-

ARP Reagent (e.g., Dojindo, Cat# A340).

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Sodium Borohydride (NaBH₄).

-

Yeast tRNA or Salmon Sperm DNA (for blocking).

-

Nylon membrane for blotting.

-

Slot-blot apparatus.

-

Streptavidin-HRP conjugate.

-

ECL chemiluminescence detection kit.

Methodology:

-

ARP Labeling:

-

In a microfuge tube, combine 5 µg of genomic DNA with TE buffer to a final volume of 90 µL.

-

Add 10 µL of 10 mM ARP reagent (final concentration 1 mM).

-

Incubate at 37°C for 1 hour. Rationale: This allows the ARP to react specifically with the aldehyde groups of AP sites.

-

-

Reduction (Stabilization):

-

Add 10 µL of freshly prepared 1 M NaBH₄ (final concentration 100 mM).

-

Incubate at 37°C for 30 minutes. Causality: This step reduces the oxime bond to a stable amine, preventing the loss of the biotin tag during subsequent stringent wash steps.

-

-

DNA Purification:

-

Purify the ARP-labeled DNA using a standard DNA purification kit (e.g., spin column) or by ethanol precipitation to remove unreacted ARP and NaBH₄.

-

Elute or resuspend the DNA in 100 µL of TE buffer.

-

-

Slot-Blotting:

-

Denature the DNA by adding NaOH to a final concentration of 0.4 M and incubating at room temperature for 10 minutes.

-

Immediately neutralize with an equal volume of cold 2 M ammonium acetate.

-

Load the denatured DNA onto a pre-wetted nylon membrane using a slot-blot manifold.

-

UV-crosslink the DNA to the membrane according to the manufacturer's protocol.

-

-

Detection:

-

Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST (3 x 10 minutes).

-

Apply ECL substrate and image the chemiluminescent signal using a CCD camera-based imager.

-

-

Quantification:

-

Quantify the signal intensity for each sample using image analysis software.

-

Compare the signal to a standard curve generated using DNA with a known number of AP sites to calculate the frequency of lesions in the experimental samples.

-

Conclusion: Selecting the Optimal Reagent for Your Research

Both ARP and methoxyamine are powerful and specific tools for the study of abasic sites. The decision of which to use is fundamentally linked to the experimental endpoint.

-

Choose ARP when your objective is to measure the total burden of AP sites within a DNA sample. Its integrated biotin tag and compatibility with highly sensitive amplification systems make it the superior choice for robust quantification.

-

Choose Methoxyamine when your goal is to determine the exact location of an AP site or to study the interplay of repair proteins at the site of damage. Its small, non-intrusive nature provides the single-base resolution required for such sophisticated analyses.

By understanding the distinct chemical properties and methodological implications of each reagent, researchers can design more precise experiments, generate more reliable data, and ultimately gain deeper insights into the critical pathways of DNA repair.

References

-

Title: DNA glycosylases: in DNA repair and beyond. Source: Nature Reviews Genetics. URL: [Link]

-

Title: Base Excision Repair. Source: Cold Spring Harbor Perspectives in Biology. URL: [Link]

-

Title: A new methodology for the assay of abasic sites in DNA. Source: Nucleic Acids Research. URL: [Link]

-

Title: Methoxyamine partitions the mutagenic potential of 5-formylcytosine in stem cells by promoting its replication over repair. Source: Nature Communications. URL: [Link]

-

Title: Quantitative mapping of abasic sites in DNA. Source: Methods in Enzymology. URL: [Link]

-

Title: A novel, sensitive assay for the detection of abasic sites in DNA. Source: Mutation Research/DNA Repair. URL: [Link]

-

Title: A new assay for the detection of abasic sites in cellular DNA. Source: Cancer Research. URL: [Link]

Application Note: Quantitation of Apurinic/Apyrimidinic (AP) Sites using the Aldehyde Reactive Probe (ARP) Assay

Introduction & Mechanistic Grounding

The apurinic/apyrimidinic (AP) site is one of the most ubiquitous DNA lesions, serving as the central intermediate in the Base Excision Repair (BER) pathway. Endogenous reactive oxygen species (ROS) can result in up to 200,000 base lesions per cell per day, many of which are excised by DNA glycosylases to form AP sites 1[1]. If left unrepaired, these non-coding abasic lesions inhibit transcription and replication, leading to cytotoxicity and mutagenesis 2[2].

Historically, quantifying AP sites was plagued by artifactual depurination during DNA extraction. The Aldehyde Reactive Probe (ARP) assay revolutionized this process. The AP site exists in a dynamic equilibrium between a closed hemiacetal ring and an open-ring aldehyde. The ARP reagent ( N′ -aminooxymethylcarbonylhydrazino-D-biotin) utilizes an alkoxyamine (aminooxy) group that reacts specifically with this exposed aldehyde to form a highly stable oxime ether bond3[3]. This irreversible reaction drives the equilibrium entirely to the open-ring form, tagging 100% of the AP sites with a biotin moiety that can be quantified via a colorimetric streptavidin-HRP system 4[4].

Mechanistic pathway of AP site formation via Base Excision Repair and subsequent ARP tagging.

Quantitative Baseline Data

To contextualize experimental results, researchers must understand the physiological and pathological baselines of AP sites. The ARP method is sensitive enough to detect less than 1 AP site per 104 nucleotides 5[5].

| Biological Sample / Condition | AP Sites per 105 bp | Experimental Context | Reference |

| Healthy Mammalian Tissue | ~3.0 | Endogenous baseline in rat brain tissue | 6[6] |

| Fe-NTA Oxidative Stress | > 9.0 | Over 3-fold increase in rat model | 2[2] |

| Cultured Cells (H₂O₂ Treated) | Dose-dependent increase | 1h treatment, analyzed via ARP assay | 6[6] |

| Standard Curve Range | 1.0 – 40.0 | Linear detection limit of commercial kits | 4[4] |

Experimental Protocol: The Self-Validating ARP Workflow

Step-by-step experimental workflow for the Aldehyde Reactive Probe (ARP) DNA damage assay.

Phase 1: DNA Extraction and Artifact Mitigation

Spontaneous cleavage of the glycosylic bond happens slowly under physiological conditions but is greatly accelerated by heating or acidic pH 2[2].

-

Extract genomic DNA using a gentle, neutral-pH lysis buffer kept strictly at 4°C. Scientist Insight: Avoid phenol-chloroform extractions that require aggressive vortexing or heating, as these introduce massive artifactual depurination.

-

Purify the DNA and dissolve in TE buffer (pH 7.4).

-

Critical Step: Adjust the DNA concentration exactly to 100 µg/mL. The electrostatic binding efficiency of DNA to the microplate in Phase 4 is highly concentration-dependent; variations here will non-linearly skew your sample readout against the standard curve 1[1].

Phase 2: ARP Derivatization

-

In a 0.5 mL microcentrifuge tube, mix 10 µL of purified genomic DNA (100 µg/mL) with 10 µL of 10 mM ARP Solution 4[4].

-

Incubate at 37°C for exactly 1 hour. Scientist Insight: This specific kinetic window ensures the hemiacetal-aldehyde equilibrium is driven completely toward the open-ring form, guaranteeing 100% stoichiometric tagging of AP sites with biotin residues 4[4].

Phase 3: Purification and Plate Immobilization

-

Dilute the reaction by adding 380 µL of TE buffer, then transfer to a filtration tube (e.g., 100 kDa MWCO)4[4].

-

Centrifuge at 2,500 × g for 15 minutes. Discard the filtrate.

-

Wash the filter by adding 400 µL of TE buffer and centrifuging again at 2,500 × g for 15 minutes. Repeat this wash. Scientist Insight: ARP is highly water-soluble 5[5]. Any residual free ARP will competitively bind the Streptavidin-HRP in the next phase, destroying assay sensitivity and generating false negatives.

-

Resuspend the purified, ARP-labeled DNA in 200 µL of TE buffer (final concentration ~5 µg/mL).

-

Add 50 µL of the ARP-labeled DNA and 50 µL of DNA Binding Solution to each well of a high-binding 96-well plate. Incubate overnight at room temperature 1[1].

Phase 4: Colorimetric Detection

-

Discard the binding solution and wash the wells 5 times with 250 µL of Wash Buffer.

-

Add 100 µL of diluted Streptavidin-Enzyme Conjugate (HRP) to each well. Incubate at 37°C for 1 hour1[1].

-

Wash 5 times with Wash Buffer. Scientist Insight: Aggressive washing here is non-negotiable. Trace unbound HRP will react with the highly sensitive substrate, causing massive background noise.

-

Add 100 µL of Colorimetric Substrate (e.g., TMB) and incubate for 5–20 minutes at room temperature on an orbital shaker1[1].

-

Measure the optical density (OD) at 450 nm (or 650 nm depending on the specific stop solution utilized) 4[4].

Assay Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, researchers must incorporate internal controls to verify both the assay chemistry and the integrity of the extraction workflow:

-

Generating the Standard Curve: A reliable standard curve must be generated using heat/acid depurinated calf thymus DNA with known AP site frequencies (typically ranging from 0 to 40 AP sites per 105 bp) 1[1]. This confirms the HRP-streptavidin conjugate is active and the plate binding is uniform.

-

Validating Extraction Integrity: Because AP sites can be generated artificially during sample prep, include a "mock-extracted control" (purified standard DNA spiked into your lysis buffer and re-extracted). If the AP site count of the standard increases post-extraction, your lysis conditions are too harsh (likely too acidic or too warm) and must be optimized 2[2].

References

-

A novel, sensitive, and specific assay for abasic sites, the most commonly produced DNA lesion. Semantic Scholar. 7

-

An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe. National Institutes of Health (NIH). 6

-

Quantitation of Apurinic/Apyrimidinic Sites in Isolated DNA and in Mammalian Tissue with Reduced Artifact. National Institutes of Health (NIH). 2

-

DNA Damage Quantification Kit -AP Site Counting- DK02 manual. Dojindo Molecular Technologies. 4

-

DNA Damage – AP sites – Assay Kit (Colorimetric) (ab211154) Protocol. Abcam. 1

-

A Fluorescent Probe to Measure DNA Damage and Repair. PLOS One. 3

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. Quantitation of Apurinic/Apyrimidinic Sites in Isolated DNA and in Mammalian Tissue with Reduced Artifact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluorescent Probe to Measure DNA Damage and Repair | PLOS One [journals.plos.org]

- 4. dojindo.com [dojindo.com]

- 5. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

- 6. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Optimal Reconstitution and Utilization of Aldehyde Reactive Probe (ARP) Trifluoroacetate Salt in DMSO

Executive Summary & Mechanistic Rationale

Aldehyde Reactive Probe (ARP; N'-aminooxymethylcarbonylhydrazino-D-biotin) is a highly sensitive biotinylated hydroxylamine derivative engineered for the detection and quantification of apurinic/apyrimidinic (AP) sites in nucleic acids[1].

When DNA or RNA undergoes depurination—either spontaneously, via reactive oxygen species (ROS), or through DNA glycosylase activity—the resulting AP site exists in an equilibrium between a closed hemiacetal and an open-ring aldehyde[2]. ARP exploits this structural dynamic by utilizing its aminooxy group to perform a nucleophilic attack on the exposed aldehyde, resulting in a stable, covalent oxime bond. This efficiently tags the damaged site with a biotin moiety, permitting downstream signal amplification and quantification via streptavidin-enzyme conjugates (e.g., Streptavidin-HRP) at femtomolar sensitivities[3].

Physicochemical Profile and Solvent Causality

While ARP trifluoroacetate (TFA) salt exhibits marginal aqueous solubility (~1–3 mg/mL in PBS), its solubility profile in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) is vastly superior, reaching up to 15–25 mg/mL[4][5]. Reconstituting the crystalline solid in DMSO is a critical first step to ensure complete solvation and precise molarity for quantitative assays.

Causality of Solvent Handling Choices:

-

Anhydrous Environment: DMSO is notoriously hygroscopic. The introduction of atmospheric moisture can trigger premature hydrolytic degradation of the aminooxy group or induce localized precipitation of the probe. Utilizing freshly opened, anhydrous DMSO is non-negotiable[5].

-

Inert Gas Blanketing: The reactive aminooxy functional group is susceptible to oxidative degradation. Purging the storage vial headspace with an inert gas (Argon or Nitrogen) displaces oxygen and moisture, preserving the probe's reactivity over long-term storage[4].

-

Mechanical Solvation (Sonication): The TFA salt forms a robust crystal lattice that can exhibit sluggish dissolution kinetics. Brief ultrasonic treatment provides the mechanical cavitation necessary to disrupt this lattice and accelerate solvation without imparting destructive thermal energy to the molecule[6].

Table 1: Physicochemical Properties of ARP TFA Salt

| Property | Specification |

| Chemical Name | (6aR)-hexahydro-2-oxo-2-[(aminooxy)acetyl]hydrazide,1H-thieno[3aS,4S-d]imidazole-4-pentanoic acid, monotrifluoroacetate salt |

| CAS Number | 627090-10-2 |

| Molecular Formula | C₁₂H₂₁N₅O₄S • CF₃COOH |

| Molecular Weight | 445.4 g/mol |

| Appearance | White crystalline solid |

| Max Solubility (DMSO) | 15 – 25 mg/mL (Sonication recommended) |

| Storage (Solid Powder) | -20°C (Protect from moisture and light) |

| Storage (DMSO Stock) | -80°C (Stable for 6–12 months) |

Table 2: Reconstitution Guide for DMSO Stock Solutions

Calculations based on MW = 445.4 g/mol .

| Desired Concentration | Mass of ARP TFA | Volume of Anhydrous DMSO |

|---|---|---|

| 10 mM (Standard Stock) | 1.0 mg | 224.5 µL |

| 10 mM (Standard Stock) | 5.0 mg | 1.123 mL |

| 20 mM (High Concentration) | 5.0 mg | 561.3 µL |

| 50 mM (Max Solubility Limit) | 10.0 mg | 449.0 µL |

Step-by-Step Protocol: Dissolution and Storage